molecular formula C10H16N4O2 B6632523 N-ethyl-N-methyl-2-[(4-methyl-3-oxopyrazin-2-yl)amino]acetamide

N-ethyl-N-methyl-2-[(4-methyl-3-oxopyrazin-2-yl)amino]acetamide

Cat. No. B6632523
M. Wt: 224.26 g/mol
InChI Key: UUTOCYNROYUBHY-UHFFFAOYSA-N
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Description

N-ethyl-N-methyl-2-[(4-methyl-3-oxopyrazin-2-yl)amino]acetamide, also known as EMA-401, is a novel small molecule that has been developed as a potential treatment for chronic pain. Chronic pain is a complex and debilitating condition that affects millions of people worldwide, and current treatments are often inadequate or associated with significant side effects. EMA-401 has shown promise in preclinical studies as a safe and effective treatment for chronic pain, and is currently being evaluated in clinical trials.

Mechanism of Action

N-ethyl-N-methyl-2-[(4-methyl-3-oxopyrazin-2-yl)amino]acetamide acts as a selective inhibitor of the angiotensin II type 2 receptor (AT2R). AT2R is a G protein-coupled receptor that is involved in the regulation of pain perception and inflammation. By inhibiting AT2R, N-ethyl-N-methyl-2-[(4-methyl-3-oxopyrazin-2-yl)amino]acetamide reduces pain signals and inflammation, leading to a reduction in chronic pain.
Biochemical and Physiological Effects:
N-ethyl-N-methyl-2-[(4-methyl-3-oxopyrazin-2-yl)amino]acetamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include a reduction in pain behaviors, a decrease in inflammation, and an improvement in nerve function. N-ethyl-N-methyl-2-[(4-methyl-3-oxopyrazin-2-yl)amino]acetamide has also been shown to be well-tolerated and safe in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-ethyl-N-methyl-2-[(4-methyl-3-oxopyrazin-2-yl)amino]acetamide as a research tool is its selectivity for the AT2R. This allows researchers to study the role of AT2R in pain and inflammation without affecting other receptors or systems. However, one limitation of N-ethyl-N-methyl-2-[(4-methyl-3-oxopyrazin-2-yl)amino]acetamide is its proprietary synthesis method, which may limit its availability and use in research.

Future Directions

There are a number of potential future directions for research on N-ethyl-N-methyl-2-[(4-methyl-3-oxopyrazin-2-yl)amino]acetamide. These include:
1. Further preclinical studies to better understand the mechanism of action and potential side effects of N-ethyl-N-methyl-2-[(4-methyl-3-oxopyrazin-2-yl)amino]acetamide.
2. Clinical trials to evaluate the safety and efficacy of N-ethyl-N-methyl-2-[(4-methyl-3-oxopyrazin-2-yl)amino]acetamide in humans.
3. Studies to determine the optimal dosing and administration of N-ethyl-N-methyl-2-[(4-methyl-3-oxopyrazin-2-yl)amino]acetamide for the treatment of chronic pain.
4. Development of new formulations or delivery methods for N-ethyl-N-methyl-2-[(4-methyl-3-oxopyrazin-2-yl)amino]acetamide to improve its bioavailability and duration of action.
5. Investigation of the potential use of N-ethyl-N-methyl-2-[(4-methyl-3-oxopyrazin-2-yl)amino]acetamide in other conditions, such as neuropathic itch or inflammatory bowel disease.
In conclusion, N-ethyl-N-methyl-2-[(4-methyl-3-oxopyrazin-2-yl)amino]acetamide is a novel small molecule that has shown promise as a safe and effective treatment for chronic pain. While there is still much to learn about its mechanism of action and potential side effects, N-ethyl-N-methyl-2-[(4-methyl-3-oxopyrazin-2-yl)amino]acetamide represents a promising new direction for the treatment of chronic pain.

Synthesis Methods

N-ethyl-N-methyl-2-[(4-methyl-3-oxopyrazin-2-yl)amino]acetamide is synthesized through a multi-step process that involves the reaction of various chemical reagents. The exact details of the synthesis method are proprietary and have not been disclosed by the manufacturer.

Scientific Research Applications

N-ethyl-N-methyl-2-[(4-methyl-3-oxopyrazin-2-yl)amino]acetamide has been extensively studied in preclinical models of chronic pain, including neuropathic pain and inflammatory pain. In these studies, N-ethyl-N-methyl-2-[(4-methyl-3-oxopyrazin-2-yl)amino]acetamide has been shown to effectively reduce pain behaviors without causing significant side effects. N-ethyl-N-methyl-2-[(4-methyl-3-oxopyrazin-2-yl)amino]acetamide has also been shown to have a long duration of action, making it a promising candidate for the treatment of chronic pain.

properties

IUPAC Name

N-ethyl-N-methyl-2-[(4-methyl-3-oxopyrazin-2-yl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2/c1-4-13(2)8(15)7-12-9-10(16)14(3)6-5-11-9/h5-6H,4,7H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTOCYNROYUBHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)CNC1=NC=CN(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-N-methyl-2-[(4-methyl-3-oxopyrazin-2-yl)amino]acetamide

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